(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 200352-41-6
VCID: VC21546749
InChI: InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t5-;/m1./s1
SMILES: CC(=O)NCSCC(C(=O)O)N.Cl
Molecular Formula: C6H13ClN2O3S
Molecular Weight: 228.7 g/mol

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride

CAS No.: 200352-41-6

Cat. No.: VC21546749

Molecular Formula: C6H13ClN2O3S

Molecular Weight: 228.7 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride - 200352-41-6

Specification

CAS No. 200352-41-6
Molecular Formula C6H13ClN2O3S
Molecular Weight 228.7 g/mol
IUPAC Name (2S)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride
Standard InChI InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t5-;/m1./s1
Standard InChI Key SZWPOAKLKGUXDD-NUBCRITNSA-N
Isomeric SMILES CC(=O)NCSC[C@H](C(=O)O)N.Cl
SMILES CC(=O)NCSCC(C(=O)O)N.Cl
Canonical SMILES CC(=O)NCSCC(C(=O)O)N.Cl

Introduction

Chemical Identity and Nomenclature

Primary Chemical Identity

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride is a protected form of D-cysteine, featuring an acetamidomethyl (Acm) group attached to the sulfur atom of cysteine, with the amine group in its protonated hydrochloride form. The compound is identified by CAS number 200352-41-6 and represents a critical tool in peptide chemistry . The stereochemistry designated by (S) indicates the specific three-dimensional arrangement of atoms around the chiral carbon, which is essential for its biological interactions and chemical behavior.

Alternative Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • D-Cysteine(Acm)-OH HCl

  • H-D-Cys(Acm)-OH HCl

  • S-Acetamidomethyl-D-Cysteine Hydrochloride

  • H-D-Cys(acm)-OH hydrochloride

This variety of nomenclature reflects the compound's interdisciplinary importance across biochemistry, pharmaceutical science, and synthetic organic chemistry fields.

Structural Characteristics

Molecular Structure and Formula

The molecular structure of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride consists of a D-cysteine backbone with an acetamidomethyl group attached to the sulfur atom. Based on comparison with the similar L-isomer compound, the molecular formula can be represented as C₆H₁₂N₂O₃S - HCl . The compound maintains the fundamental amino acid structure with carboxylic acid and amine functional groups, while incorporating the protective Acm moiety on the thiol side chain.

Physical and Chemical Properties

Although specific physical data for (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride is limited in the provided search results, we can infer several properties by examining similar compounds. By correlation with related structures, we can establish the following approximate properties:

PropertyValue/Description
Molecular WeightApproximately 228.7 g/mol (based on the monoisotopic mass of the L-isomer)
Physical StateLikely a crystalline solid at room temperature
SolubilityPresumably water-soluble due to its ionic nature as a hydrochloride salt
StabilityRelatively stable when stored properly; sensitive to oxidation

The compound's hydrochloride form enhances its water solubility compared to the free base, making it more suitable for aqueous reactions in peptide synthesis.

Synthesis and Production

Industrial Production

Commercial production of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride involves specialized synthetic processes that ensure high purity and stereochemical integrity. The compound is available in various quantities for research and development purposes, as indicated by the product listings in the search results . Production generally follows Good Manufacturing Practice (GMP) guidelines when intended for pharmaceutical applications.

Applications in Peptide Chemistry

Role in Selective Disulfide Bond Formation

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride plays a critical role in peptide synthesis strategies that require selective formation of disulfide bridges. The Acm protecting group remains stable under conditions that remove other protecting groups, allowing for sequential disulfide bond formation in complex peptides with multiple cysteine residues. This orthogonal protection strategy is particularly valuable in the synthesis of bioactive peptides and proteins where specific disulfide pairings are essential for biological activity.

Comparison with Related Derivatives

When compared to other cysteine derivatives, (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride offers distinct advantages. For example, unlike Boc-Cys(Acm)-OH (CAS #19746-37-3), which has both the amine and thiol groups protected , this compound maintains a free amine group (as the hydrochloride salt), allowing for direct incorporation into growing peptide chains. The table below highlights key differences between various cysteine derivatives:

CompoundCAS NumberAmine ProtectionThiol ProtectionApplications
(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride200352-41-6None (HCl salt)AcmPeptide synthesis, selective disulfide formation
Boc-Cys(Acm)-OH19746-37-3BocAcmProtected building block for peptide synthesis
S-Acetamidomethyl-L-cysteine Hydrochloride28798-28-9None (HCl salt)AcmSimilar applications as D-isomer but with L-stereochemistry

Biological and Pharmacological Relevance

Stereochemical Significance

The D-configuration of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride has important implications for its biological interactions. While L-amino acids are predominant in natural proteins, D-amino acids can confer unique properties to peptides, including increased resistance to enzymatic degradation. This makes D-cysteine derivatives valuable tools in developing peptide-based drugs with improved pharmacokinetic profiles.

Advanced Research Applications

Integration with Orthogonal Translation Systems

Recent advances in biochemical research have explored the use of non-standard amino acids, including protected cysteine derivatives, in engineered orthogonal translation systems. These systems can "include AARS with improved or alter specificity for their amino acid ligand(s) and/or cognate tRNA" , potentially allowing for the incorporation of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride or its derivatives into proteins through genetic code expansion technologies.

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